molecular formula C12H20BrN3OS B7099149 N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine

Cat. No.: B7099149
M. Wt: 334.28 g/mol
InChI Key: JQIKWTRKWUAPIF-UHFFFAOYSA-N
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Description

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine is a complex organic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a methyl group at the 5-position. The compound also contains a cyclohexane ring with an ethylsulfinyl group and an amine group. This unique structure makes it a valuable molecule in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrN3OS/c1-2-18(17)10-5-3-4-9(6-10)14-8-12-11(13)7-15-16-12/h7,9-10,14H,2-6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIKWTRKWUAPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1CCCC(C1)NCC2=C(C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Amines, thiols, alkoxides

Major Products

    Oxidation: Formation of the corresponding sulfone derivative

    Reduction: Formation of the de-brominated product

    Substitution: Formation of various substituted pyrazole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom and the ethylsulfinyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

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